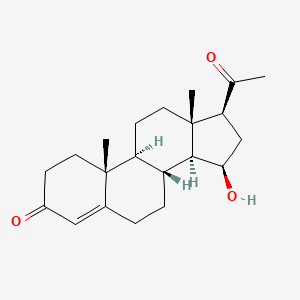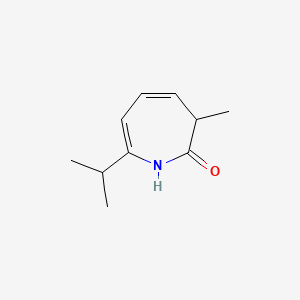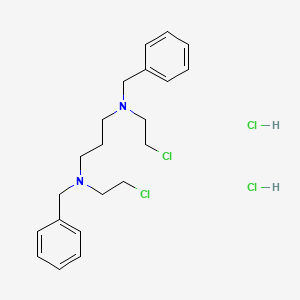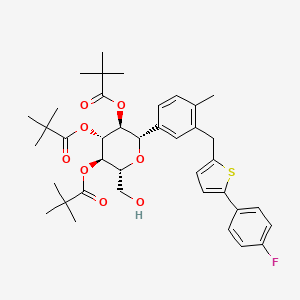![molecular formula C14H11BrO2 B13837509 2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-6’-methylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 6’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Formation of biphenyl derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-6’-methylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research .
Vergleich Mit ähnlichen Verbindungen
- 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid
- 2’-Bromo-6’-ethylbiphenyl-3-carboxylic acid
- 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid
Comparison: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in research and industry .
Eigenschaften
Molekularformel |
C14H11BrO2 |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
2-bromo-4-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(14(16)17)13(15)12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
OKKQETYSQJOODU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
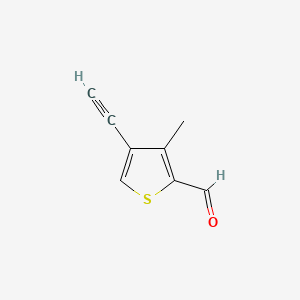
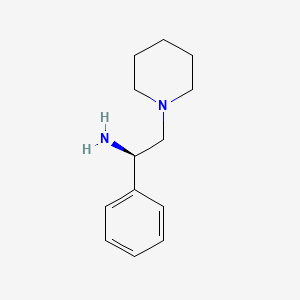
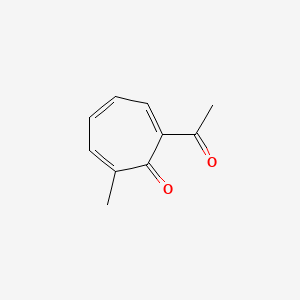


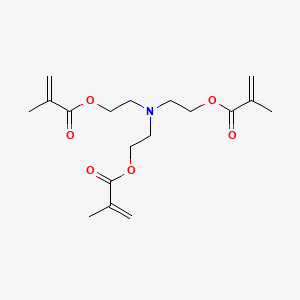
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

